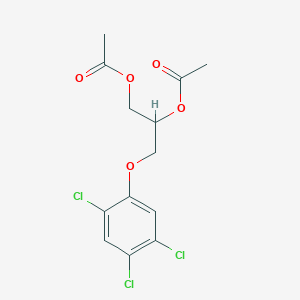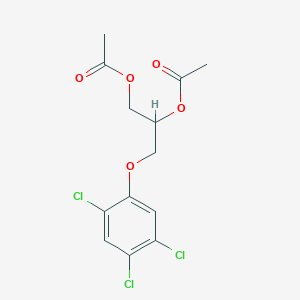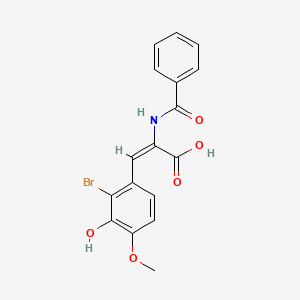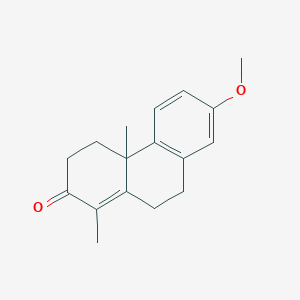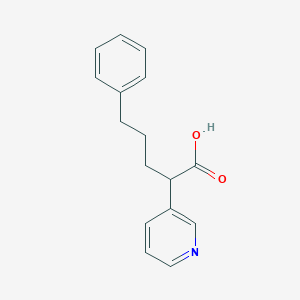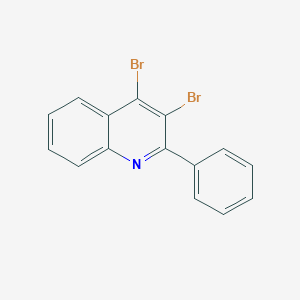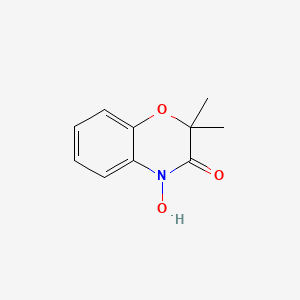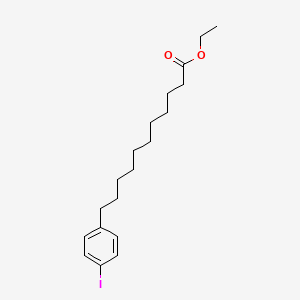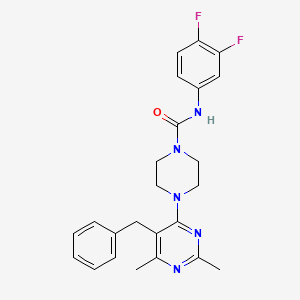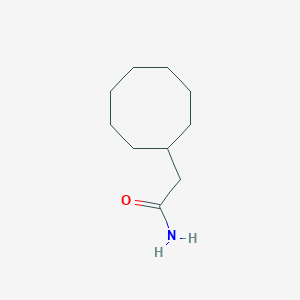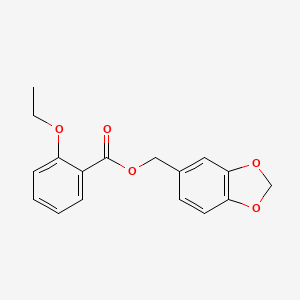![molecular formula C24H48N6O3 B14727277 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane CAS No. 5434-22-0](/img/structure/B14727277.png)
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a triazinane core with three morpholin-4-ylpropyl groups attached to it. The presence of morpholine rings imparts specific chemical properties that make it useful in different scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with morpholine derivatives. One common method is the reaction of 1,3,5-triazine with 3-(morpholin-4-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its interactions with biological molecules such as DNA and proteins
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane involves its interaction with specific molecular targets. The morpholine rings can interact with biological molecules, leading to various effects. For example, the compound may bind to DNA or proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: The core structure of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane. It is a versatile building block in organic synthesis.
Morpholine: A component of the compound, known for its use in various chemical reactions and as a solvent.
Tetrazole-containing 1,3,5-triazine derivatives: These compounds have similar structures and are studied for their biological activities.
Uniqueness
This compound is unique due to the presence of three morpholine rings attached to the triazinane core. This structure imparts specific chemical properties that make it useful in various applications, including its potential as a therapeutic agent and its use in materials science.
Propiedades
Número CAS |
5434-22-0 |
|---|---|
Fórmula molecular |
C24H48N6O3 |
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
4-[3-[3,5-bis(3-morpholin-4-ylpropyl)-1,3,5-triazinan-1-yl]propyl]morpholine |
InChI |
InChI=1S/C24H48N6O3/c1(4-25-10-16-31-17-11-25)7-28-22-29(8-2-5-26-12-18-32-19-13-26)24-30(23-28)9-3-6-27-14-20-33-21-15-27/h1-24H2 |
Clave InChI |
VADQIACNJVNDKK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCN2CN(CN(C2)CCCN3CCOCC3)CCCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



